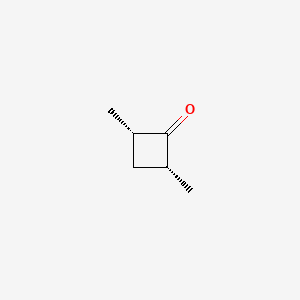
2-Azabenzo(B)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabenzo(B)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo(a)pyrene. It is characterized by the presence of a nitrogen atom within its fused ring system. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabenzo(B)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of nitrogen-containing polycyclic aromatic precursors. The reaction conditions often require high temperatures and the presence of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures in the presence of suitable catalysts. The process is carefully monitored to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabenzo(B)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or oxygen-containing reagents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce partially hydrogenated compounds.
Aplicaciones Científicas De Investigación
2-Azabenzo(B)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of toxicity and carcinogenicity of PAHs.
Medicine: Studies on its metabolic pathways and effects on cellular processes contribute to the development of therapeutic strategies against PAH-induced diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Azabenzo(B)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to the formation of adducts, oxidative stress, and subsequent cellular damage. The compound is known to induce the expression of cytochrome P450 enzymes, which play a crucial role in its bioactivation.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacks the nitrogen atom.
Benzo(e)pyrene: Another isomer of benzopyrene with different ring fusion.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Cyclopentapyrenes: PAHs with a cyclopentane ring fused to the pyrene structure.
Uniqueness
2-Azabenzo(B)pyrene is unique due to the presence of the nitrogen atom, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of nitrogen substitution in PAHs and their environmental and health impacts.
Propiedades
Número CAS |
189-90-2 |
|---|---|
Fórmula molecular |
C19H11N |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-4-16-12(3-1)9-13-5-6-14-10-20-11-15-7-8-17(16)19(13)18(14)15/h1-11H |
Clave InChI |
MKUUPBYYJLEMHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CN=CC(=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


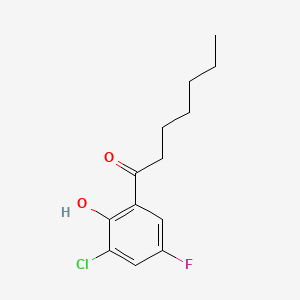
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
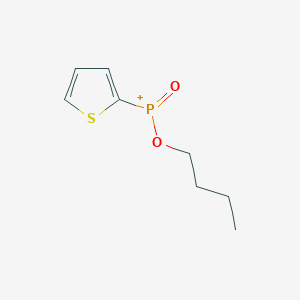
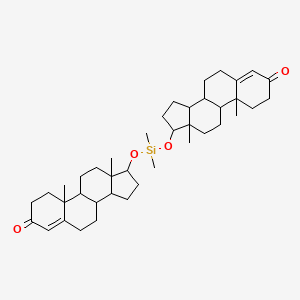
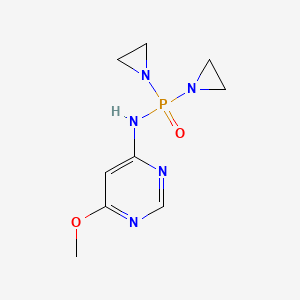
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)

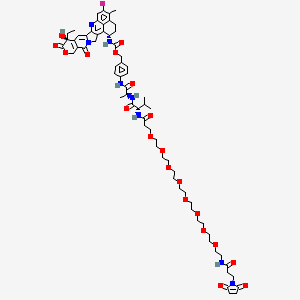
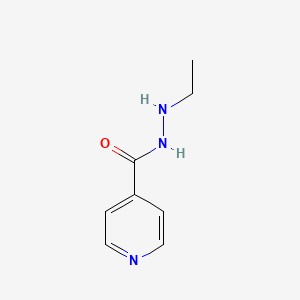
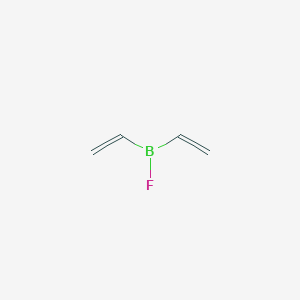
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
